4',5'-Dihydrobergapten
Description
4',5'-Dihydrobergapten is a dihydro derivative of bergapten (5-methoxypsoralen), a linear furocoumarin naturally occurring in Ruta graveolens. It serves as a biosynthetic precursor for furocoumarins, which are secondary metabolites known for their phototoxic and medicinal properties . Structurally, it features a reduced furan ring (dihydrofuran moiety) compared to bergapten, which influences its reactivity and biological activity. Studies suggest its role in enzymatic interconversion pathways, where methoxylation or demethoxylation reactions transform it into other furocoumarins like bergapten or xanthotoxin .
Properties
CAS No. |
10088-91-2 |
|---|---|
Molecular Formula |
C12H10O4 |
Molecular Weight |
218.21 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural and Functional Analogues
The primary analogues of 4',5'-Dihydrobergapten include:
4',5'-Dihydropsoralen : Lacks the methoxy group at the C5 position, making it a precursor for psoralen.
4',5'-Dihydroxanthotoxin : Contains a methoxy group at the C8 position, enabling its conversion to xanthotoxin (8-methoxypsoralen).
Mechanistic Insights from Research
- Interconversion Pathways : Radiolabeling experiments in Ruta graveolens demonstrated that 4',5'-Dihydrobergapten, dihydropsoralen, and dihydroxanthotoxin can interconvert via methoxylation/demethoxylation, suggesting a dynamic biosynthetic network .
- Biological Significance : The methoxy group position (C5 vs. C8) dictates phototoxicity and DNA cross-linking efficiency. For example, bergapten (derived from dihydrobergapten) is used in PUVA therapy for psoriasis, while xanthotoxin (from dihydroxanthotoxin) has stronger UV-mediated DNA interaction .
Research Findings and Implications
Pharmacological Considerations
- 4',5'-Dihydrobergapten : Lower phototoxicity compared to bergapten due to the reduced furan ring, making it less reactive under UV light.
- Dihydropsoralen : Acts as a metabolic hub; its demethoxylation produces psoralen, a compound with broader therapeutic applications but higher toxicity .
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